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Cat. No.: B15573869 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional properties of Isomaltulose
hydrate and its hydrogenated derivative, isomalt. The analysis is supported by experimental

data to assist researchers, scientists, and drug development professionals in selecting the

appropriate excipient or functional ingredient for their specific applications.

Introduction and Chemical Relationship
Isomaltulose (Palatinose™) and isomalt are two sugar-derived carbohydrates with distinct

chemical structures and physiological effects. Isomaltulose is a disaccharide, an isomer of

sucrose, composed of glucose and fructose linked by an α-1,6-glycosidic bond.[1][2] Isomalt is

not a sugar but a sugar alcohol (polyol), produced through a two-step process: the enzymatic

rearrangement of sucrose into isomaltulose, followed by the hydrogenation of isomaltulose.[3]

[4] This process converts the fructose moiety of isomaltulose into a mixture of two sugar

alcohols: 6-O-α-D-glucopyranosyl-D-sorbitol (GPS) and 1-O-α-D-glucopyranosyl-D-mannitol

(GPM).[4]

The fundamental difference in their chemical structure—a glycosidic bond in isomaltulose

versus the hydrogenated, non-reducible structure of isomalt—dictates their divergent metabolic

fates and functional properties.
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Caption: Production pathway from Sucrose to Isomaltulose and Isomalt.

Metabolism, Glycemic Response, and Caloric Value
The most significant functional differences between isomaltulose and isomalt arise from their

distinct metabolic pathways.

Isomaltulose Hydrate: Isomaltulose is fully, but slowly, hydrolyzed into glucose and fructose

by the sucrase-isomaltase enzyme complex in the small intestine.[3] The hydrolysis rate is

significantly slower than that of sucrose.[1] This slow digestion results in a gradual release and

absorption of glucose, leading to a low glycemic and insulinemic response.[5] Due to its

complete digestion, it provides the full caloric energy of a carbohydrate.[6] Studies have shown

that isomaltulose consumption leads to lower secretion of the incretin hormone GIP and higher

secretion of GLP-1 compared to sucrose, which contributes to its favorable metabolic profile.[3]

[7]

Isomalt: As a sugar alcohol, isomalt is minimally digested in the small intestine.[3] Only a small

fraction is hydrolyzed, with the majority passing to the large intestine where it is fermented by

gut microbiota.[8] This resistance to digestion results in a very low impact on blood glucose and

insulin levels, making it suitable for sugar-free applications.[9] Its caloric value is consequently

about half that of sucrose and isomaltulose.[9]
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Caption: Comparative metabolic pathways of Isomaltulose and Isomalt.

Table 1: Metabolic and Nutritional Properties
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Property
Isomaltulose
Hydrate

Isomalt
Sucrose (for
reference)

Glycemic Index (GI) 32 (Low)[5][10][11] ~2 (Very Low) 65-68[5][10]

Metabolism

Slowly but fully

hydrolyzed and

absorbed in the small

intestine.[1]

Minimally hydrolyzed;

fermented in the large

intestine.[8]

Rapidly hydrolyzed

and absorbed in the

small intestine.

Caloric Value (kcal/g) 4.0[6][11] 2.0[9] 4.0

| Insulin Response | Low and attenuated.[1][5] | Very low / negligible.[9] | High and rapid. |

Dental Health Properties (Cariogenicity)
Both isomaltulose and isomalt are considered "tooth-friendly" because they are not readily

fermented by oral bacteria, such as Streptococcus mutans, into the acids that cause tooth

decay.[12][13][14]

Isomaltulose: Oral plaque bacteria cannot effectively use isomaltulose to produce acids.

Plaque pH telemetry studies confirm that consuming isomaltulose does not cause the plaque

pH to drop below the critical level of 5.7, below which tooth demineralization occurs.[12]

Isomalt: As a sugar alcohol, isomalt is also non-cariogenic.[9][13] It resists fermentation by

oral microorganisms, thus preventing acid production and demineralization of tooth enamel.

[13]

The U.S. FDA has approved dental health claims for both isomaltulose and isomalt as non-

cariogenic carbohydrate sweeteners.[12][15]

Physicochemical and Sensory Properties
While both are derived from sucrose, their physical and sensory characteristics differ, impacting

their applications in food and pharmaceutical formulations.

Table 2: Physicochemical and Sensory Properties

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9526864/
https://isomaltulose.org/blood-sugar-management/low-blood-glucose/
https://pdfs.semanticscholar.org/f6fc/d07d76098147fe0838091bc02756846a6f39.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9526864/
https://isomaltulose.org/blood-sugar-management/low-blood-glucose/
https://pubmed.ncbi.nlm.nih.gov/12387299/
https://pubmed.ncbi.nlm.nih.gov/8909697/
https://www.researchgate.net/publication/347914404_ISOMALTULOSE_-AN_ALTERNATIVE_OF_SUGAR_A_REVIEW
https://pdfs.semanticscholar.org/f6fc/d07d76098147fe0838091bc02756846a6f39.pdf
https://en.wikipedia.org/wiki/Isomalt
https://pubmed.ncbi.nlm.nih.gov/12387299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9526864/
https://en.wikipedia.org/wiki/Isomalt
https://isomaltulose.org/dental-health/isomaltulose-teeth/
https://caringsunshine.com/relationships/relationship-teeth-and-isomalt-2/
https://www.walbridgedental.com/blog/tooth-friendly-sweeteners/
https://isomaltulose.org/dental-health/isomaltulose-teeth/
https://en.wikipedia.org/wiki/Isomalt
https://caringsunshine.com/relationships/relationship-teeth-and-isomalt-2/
https://caringsunshine.com/relationships/relationship-teeth-and-isomalt-2/
https://isomaltulose.org/dental-health/isomaltulose-teeth/
https://decisionsindentistry.com/article/update-sugar-alcohols-role-caries-prevention/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Isomaltulose Hydrate Isomalt

Relative Sweetness

(Sucrose = 1)
~0.5[3][16] 0.45 - 0.6[4]

Taste Profile

Mild, natural sucrose-like

sweetness, no aftertaste.[3]

[17]

Clean, pure sweetness, no

aftertaste, minimal cooling

effect.[4]

Hygroscopicity (Moisture

Absorption)

Very low, good for free-flowing

powders.[3][6]

Very low, lower than most

other polyols.[4][18]

Stability

Highly stable in acidic

conditions and during

processing.[3]

High heat and humidity

resistance.[19]

| Solubility | Good, but lower than sucrose.[20] | Varies by grade (GPS:GPM ratio).[21] |

Experimental Protocols
The glycemic index (GI) is determined by measuring the blood glucose response in human

subjects after consuming a test food compared to a reference food.

Methodology:

Subject Recruitment: A group of at least 10 healthy human subjects is selected.[22]

Fasting: Subjects fast for 10-12 hours overnight to establish baseline blood glucose levels.

[22]

Test Food Administration: A portion of the test food (e.g., Isomaltulose or Isomalt) containing

a fixed amount of available carbohydrate (typically 50g) is consumed.

Blood Sampling: Blood samples are taken at baseline (0 min) and at regular intervals (e.g.,

15, 30, 45, 60, 90, and 120 minutes) post-consumption.[22][23]

Blood Glucose Measurement: Blood glucose concentration is measured for each sample.
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Reference Food Test: The procedure is repeated on a separate day with a reference food

(glucose or white bread, GI=100).[22][24]

Calculation: The incremental Area Under the Curve (iAUC) of the blood glucose response is

calculated for both the test food and the reference food over the two-hour period. The GI is

calculated as: GI = (iAUC of Test Food / iAUC of Reference Food) x 100

Subject Recruitment
(≥10 healthy individuals)

Overnight Fast
(10-12 hours)

Baseline Blood Sample
(Time = 0 min)

Ingestion of Test Food
(50g available carb)

Serial Blood Sampling
(15, 30, 45, 60, 90, 120 min) Blood Glucose Analysis Calculate Incremental Area

Under the Curve (iAUC)
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(Glucose, GI=100)Comparison

Calculate GI Value:
(iAUC_test / iAUC_ref) * 100
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Caption: Standardized workflow for in vivo Glycemic Index determination.

This in vivo method measures real-time pH changes on the tooth surface after consumption of

a carbohydrate to assess its acidogenic potential.

Methodology:

Device Preparation: Subjects are fitted with an intra-oral appliance containing a small pH

electrode that sits within the dental plaque.

Baseline pH: A baseline plaque pH is recorded after a period of no food or drink intake.

Test Substance Rinse: The subject rinses their mouth with a solution of the test substance

(e.g., 10% Isomaltulose or Isomalt solution) for a defined period.

Continuous pH Monitoring: The plaque pH is continuously monitored and recorded for 30-60

minutes following the rinse.

Data Analysis: The resulting pH curve is analyzed. A drop in pH below the critical value of 5.7

indicates demineralization and cariogenic potential.[12] The minimum pH reached and the

duration for which the pH remains below 5.7 are key parameters.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://contractlaboratory.com/food-glycemic-index-testing/
https://www.cambridge.org/core/services/aop-cambridge-core/content/view/4AEE3FFEBBA327530129C2381907D4F2/S0954422405000119a.pdf/div-class-title-glycaemic-index-methodology-div.pdf
https://www.benchchem.com/product/b15573869?utm_src=pdf-body-img
https://isomaltulose.org/dental-health/isomaltulose-teeth/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fit Subject with
Intra-oral pH Electrode

Establish Baseline
Plaque pH

Administer Test Rinse
(e.g., 10% Isomaltulose)

Continuously Monitor
Plaque pH (30-60 min)

Record pH Curve

Analyze Data:
- Minimum pH

- Time below pH 5.7

Click to download full resolution via product page

Caption: Experimental workflow for in vivo plaque pH telemetry.

Descriptive sensory analysis provides a detailed profile of the taste characteristics of a

substance.

Methodology:

Panelist Training: A panel of 8-12 individuals is trained to identify and quantify specific

sensory attributes (e.g., sweet, bitter, metallic, aftertaste).[25]
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Reference Standards: Panelists are provided with reference standards for different

intensities of each attribute.

Sample Preparation: Solutions of the test substances (Isomaltulose, Isomalt) and a control

(e.g., sucrose) are prepared at equi-sweet concentrations.

Blinded Evaluation: Samples are presented to panelists in a randomized, blinded order.

Rating: Panelists rate the intensity of each sensory attribute on a structured scale (e.g., a

100-mm line scale from "imperceptible" to "extremely strong").[25]

Data Analysis: The mean scores for each attribute are calculated and plotted to create a

sensory profile or "spider web" plot for each substance, allowing for direct comparison.

Summary and Conclusion
Isomaltulose hydrate and isomalt offer distinct functional profiles despite their common origin.

Isomaltulose Hydrate is a fully digestible, low-glycemic carbohydrate that provides

sustained energy. Its sucrose-like technological properties and mild sweetness make it an

ideal replacement for sugar in applications where a reduced glycemic response is desired

without sacrificing the bulk and energy of a traditional sugar.

Isomalt is a non-digestible sugar alcohol with a negligible impact on blood glucose and half

the calories of sugar. Its primary advantages are its utility in formulating "sugar-free" and

"non-cariogenic" products. Its excellent stability and low hygroscopicity make it a preferred

choice for high-quality confectionery and baked goods.

The selection between Isomaltulose hydrate and isomalt should be guided by the specific

goals of the formulation, particularly concerning glycemic control, caloric content, and digestive

tolerance.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://contractlaboratory.com/food-glycemic-index-testing/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6073758/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6073758/
https://www.cambridge.org/core/services/aop-cambridge-core/content/view/4AEE3FFEBBA327530129C2381907D4F2/S0954422405000119a.pdf/div-class-title-glycaemic-index-methodology-div.pdf
https://cjfs.agriculturejournals.cz/pdfs/cjf/2006/06/06.pdf
https://www.benchchem.com/product/b15573869#comparative-analysis-of-the-functional-properties-of-isomaltulose-hydrate-and-isomalt
https://www.benchchem.com/product/b15573869#comparative-analysis-of-the-functional-properties-of-isomaltulose-hydrate-and-isomalt
https://www.benchchem.com/product/b15573869#comparative-analysis-of-the-functional-properties-of-isomaltulose-hydrate-and-isomalt
https://www.benchchem.com/product/b15573869#comparative-analysis-of-the-functional-properties-of-isomaltulose-hydrate-and-isomalt
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15573869?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

